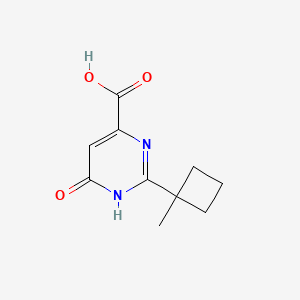
1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene is an organic compound that features a bromine atom, a tert-butoxy group, and a methyl group attached to a benzene ring. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene can be synthesized through a multi-step process involving the bromination of 2-methylbenzene followed by the introduction of the tert-butoxy group. The reaction typically involves:
Bromination: The initial step involves the bromination of 2-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of tert-butoxy group: The brominated product is then reacted with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butoxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous flow reactors: These reactors allow for better control of reaction conditions and higher yields.
Purification: The final product is purified using techniques such as distillation and recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide or hydroxide ions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Cyanide ions, hydroxide ions, and methoxide ions are commonly used in substitution reactions.
Bases: Strong bases such as sodium hydroxide or potassium tert-butoxide are used in elimination reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 1-(2-cyano-1-(tert-butoxy)ethyl)-2-methylbenzene can be formed.
Elimination Products: Alkenes such as 1-(tert-butoxy)ethyl-2-methylbenzene are formed through elimination reactions.
Scientific Research Applications
1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene has various applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in drug development due to its unique structure.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group in substitution and elimination reactions, allowing for the formation of new bonds and products. The tert-butoxy group provides steric hindrance, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
- 1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene
- 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-fluorobenzene
Comparison: 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene is unique due to the presence of both a bromine atom and a tert-butoxy group on the same carbon atom, which influences its reactivity and applications
Properties
Molecular Formula |
C13H19BrO |
|---|---|
Molecular Weight |
271.19 g/mol |
IUPAC Name |
1-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]-2-methylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-10-7-5-6-8-11(10)12(9-14)15-13(2,3)4/h5-8,12H,9H2,1-4H3 |
InChI Key |
XOGUYIKQNFAKNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CBr)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



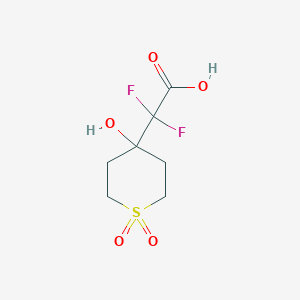
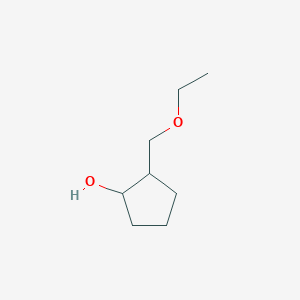
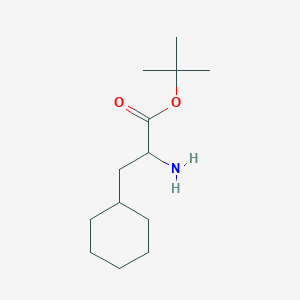

![1,8-Dioxaspiro[4.5]decan-2-ylmethanamine](/img/structure/B13629618.png)

![8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B13629629.png)
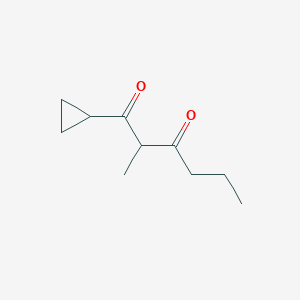
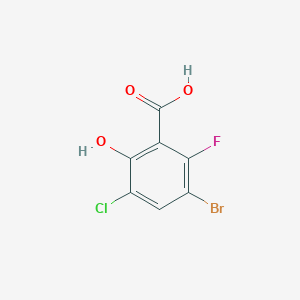
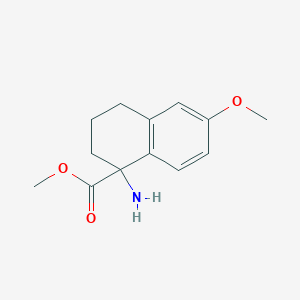
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-phenoxyphenyl)propanoic acid](/img/structure/B13629661.png)
